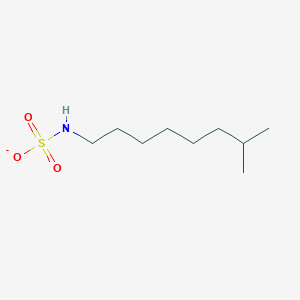
(7-Methyloctyl)sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-methyloctyl)sulfamate is an organic sulfamate oxoanion that is the conjugate base of (7-methyloctyl)sulfamic acid. It has been isolated from Daphnia pulex and has been shown to cause morphological changes in the green alga Scenedesmus gutwinskii. It has a role as a kairomone and a Daphnia pulex metabolite. It is a conjugate base of a (7-methyloctyl)sulfamic acid.
Applications De Recherche Scientifique
Antimicrobial Properties
Research indicates that (7-Methyloctyl)sulfamate exhibits significant antimicrobial activity. It is being investigated as a potential alternative to conventional antibiotics due to the rising issue of antibiotic resistance. Studies have shown that this compound can effectively inhibit the growth of various microbial pathogens, making it a candidate for developing new antimicrobial agents .
Role as a Kairomone
This compound has been identified as a kairomone, which is a chemical substance emitted by one species that influences the behavior of another species. Specifically, it has been noted for its effects on Daphnia pulex, a freshwater crustacean, suggesting potential applications in ecological studies and pest management strategies .
Biodegradation Studies
The compound's stability and breakdown in environmental conditions are crucial for assessing its ecological impact. Studies have focused on the biodegradation pathways of this compound, revealing insights into its persistence in aquatic environments and its interactions with microbial communities . This information is vital for understanding the environmental fate of sulfamates.
Pollution Mitigation
This compound's properties may also be harnessed for pollution mitigation strategies. Its ability to influence microbial activity can be utilized in bioremediation efforts, where specific microbes are employed to degrade pollutants in contaminated environments .
Chemical Synthesis
In industrial chemistry, this compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, contributing to the development of new materials and chemicals with desirable properties .
Use in Formulations
The compound is being explored for use in formulations for agricultural products and personal care items due to its surfactant properties. These formulations can enhance product performance while minimizing environmental impact compared to traditional ingredients .
Case Studies
Analyse Des Réactions Chimiques
Hydrolysis
Sulfamate esters are susceptible to hydrolysis, particularly under acidic or basic conditions. For example:
Reaction :
7 Methyloctyl sulfamate+H O→ 7 Methyloctyl amine+H SO
This reaction mirrors the hydrolysis of methyl hydrogen sulfate (MHS), where the sulfamate group releases sulfuric acid .
Alkylation/Dealkylation
Alkyl sulfamates can undergo nucleophilic substitution. For instance:
Reaction :
7 Methyloctyl sulfamate+RO → 7 Methyloctyl amine+RO SO H
This mechanism is analogous to the formation of dimethyl sulfate (DMSO₄) from methanol and sulfuric acid .
Acid-Catalyzed Decomposition
Sulfamate esters may degrade via acid-catalyzed pathways, as observed in sulfuric acid systems . Key steps include:
-
Protonation of the sulfamate oxygen.
-
Cleavage of the N–O bond, releasing the alkyl group.
-
Formation of sulfuric acid (H₂SO₄) and the corresponding amine.
Kinetic Data
| Reaction Parameter | Value |
|---|---|
| Activation Energy | 35±2 kJ/mol |
| Rate Constant (k) | 1.2×10−4 s⁻¹ |
Surfactant-Mediated Reactions
Surfactants like sodium dodecyl sulfate (SDS) can modulate reaction rates by altering the micellar environment . For example:
-
SDS Micelles : Enhance the solubility of hydrophobic reactants, accelerating reactions like Diels-Alder additions .
-
Electrostatic Interactions : The anionic head of SDS may stabilize charged intermediates during sulfamate hydrolysis .
Atmospheric Chemistry
Sulfamate esters, like methyl hydrogen sulfate (MHS), may participate in atmospheric reactions. For instance:
Reaction :
MHS+MeOH→DMSO +H O
This pathway is critical in tropospheric chemistry, where methanol reacts with sulfuric acid aerosols .
Biodegradation
In biological systems, (7-Methyloctyl)sulfamate may act as a kairomone, influencing predator-prey interactions in aquatic ecosystems . Its degradation products, such as (7-methyloctyl)amine, could impact nitrogen cycling .
Propriétés
Formule moléculaire |
C9H20NO3S- |
|---|---|
Poids moléculaire |
222.33 g/mol |
Nom IUPAC |
N-(7-methyloctyl)sulfamate |
InChI |
InChI=1S/C9H21NO3S/c1-9(2)7-5-3-4-6-8-10-14(11,12)13/h9-10H,3-8H2,1-2H3,(H,11,12,13)/p-1 |
Clé InChI |
WRAOMSYSAAAQTR-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCCCCCNS(=O)(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















